ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate
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Overview
Description
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. . This particular compound is characterized by its unique structure, which includes a pyridobenzoxazole core and a dimethoxybenzoyl group.
Preparation Methods
The synthesis of ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to achieve high yields and selectivity . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining product purity and yield.
Chemical Reactions Analysis
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially in the presence of strong nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate can be compared with other benzoxazole derivatives, such as:
- Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- Ethyl 4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate
- Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O7 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1-oxopyrido[2,1-b][1,3]benzoxazole-4-carboxylate |
InChI |
InChI=1S/C23H20N2O7/c1-4-31-23(28)14-12-15(21(27)25-16-7-5-6-8-17(16)32-22(14)25)24-20(26)13-9-10-18(29-2)19(11-13)30-3/h5-12H,4H2,1-3H3,(H,24,26) |
InChI Key |
LDWADDMGTIGBCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=CC=CC=C3O2)C(=O)C(=C1)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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